2-bromo-N-(2-ethoxyphenyl)butanamide
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Overview
Description
2-Bromo-N-(2-ethoxyphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a butanamide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-bromo-N-(2-ethoxyphenyl)butanamide typically involves the bromination of N-(2-ethoxyphenyl)butanamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Bromo-N-(2-ethoxyphenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the ethoxy group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would produce the amine.
Scientific Research Applications
2-Bromo-N-(2-ethoxyphenyl)butanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethoxy group can play crucial roles in binding interactions and the overall activity of the compound.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-(2-ethoxyphenyl)butanamide include:
2-Bromo-N-(4-ethoxyphenyl)butanamide: This compound has a similar structure but with the ethoxy group positioned at the 4-position instead of the 2-position.
2-Bromo-N-(2-methoxyphenyl)butanamide: This compound features a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9(13)12(15)14-10-7-5-6-8-11(10)16-4-2/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVIVQMFALBIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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